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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2,3-Diamino-4-fluoropyridine: Exact Mass, Molecular Weight, and Applications in Drug Discovery

Executive Summary 2,3-Diamino-4-fluoropyridine (CAS: 1803713-33-8) is a highly specialized fluorinated heterocyclic scaffold increasingly utilized in modern medicinal chemistry. As drug development pipelines shift toward...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Diamino-4-fluoropyridine (CAS: 1803713-33-8) is a highly specialized fluorinated heterocyclic scaffold increasingly utilized in modern medicinal chemistry. As drug development pipelines shift toward halogenated compounds to improve metabolic stability and binding affinity, understanding the precise physicochemical properties of these building blocks is paramount. This whitepaper provides an in-depth analysis of the compound's exact mass and molecular weight, details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its analytical verification, and explores its mechanistic utility in drug discovery pipelines.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In analytical chemistry, the distinction between molecular weight and exact mass is not merely semantic; it dictates the analytical platform used and the confidence level of structural elucidation.

  • Molecular Weight (127.12 g/mol ): This value is calculated using the standard atomic weights of elements, which account for the weighted average of all naturally occurring isotopes (e.g., Carbon = 12.011). Molecular weight is strictly used for macroscopic laboratory operations, such as calculating molarity for biological assays or determining stoichiometric ratios for bulk organic synthesis.

  • Exact Mass (127.05457 Da): Also known as the monoisotopic mass, this is calculated using the mass of the most abundant, stable isotope of each constituent element ( 12C , 1H , 19F , 14N ). As defined by 1 [2], each element has a unique mass defect relative to Carbon-12, allowing high-resolution instruments to distinguish compounds with the same nominal mass but different elemental compositions.

Causality in Analytical Choice: Why do we rely on exact mass for verification? A standard quadrupole mass spectrometer measuring nominal mass (m/z 127) cannot differentiate 2,3-Diamino-4-fluoropyridine from an isobaric interference (another molecule with a nominal mass of 127). By targeting the exact mass of 127.05457 Da, we eliminate false positives, ensuring absolute structural confirmation.

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Formula C5H6FN3Defines atomic composition
CAS Number 1803713-33-8Unique chemical registry identifier
Molecular Weight 127.12 g/mol Used for bulk stoichiometric calculations
Exact Mass (Monoisotopic) 127.05457 DaTarget value for HRMS identification
Theoretical [M+H]+ m/z 128.06185 DaTarget value for ESI+ MS acquisition

Analytical Methodologies: HRMS Verification Protocol

To verify the identity and purity of 2,3-Diamino-4-fluoropyridine, a High-Resolution Mass Spectrometry (HRMS) workflow is required. According to2 [1], orthogonal acceleration-time of flight (oa-TOF) mass spectrometry simplifies exact mass measurement, providing a powerful tool for compound confirmation.

The following protocol is designed as a self-validating system . It incorporates continuous calibration and blank runs to ensure that the measured exact mass is a true reflection of the analyte, not an artifact of instrument drift or column carryover.

Step-by-Step UHPLC-QTOF-MS Protocol
  • System Suitability and Blank Run: Inject 2 µL of LC-MS grade Methanol/Water (50:50, v/v) to establish a baseline and confirm the absence of memory effects (carryover) from previous runs.

  • Sample Preparation: Dissolve 2,3-Diamino-4-fluoropyridine in the sample solvent to a final concentration of 1 µg/mL. Causality: This low concentration prevents detector saturation and minimizes ion suppression in the electrospray source.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Causality: The gradient ensures that the polar diamino groups interact sufficiently with the stationary phase before elution, separating the target from potential synthesis byproducts.

  • Ionization (ESI+): Operate the Electrospray Ionization source in positive mode. The basic nature of the primary amines readily accepts protons, forming the [M+H]+ ion.

  • Lock-Mass Calibration (Self-Validation Step): Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer. Causality: TOF analyzers are sensitive to micro-fluctuations in ambient temperature. The lock-mass provides real-time mass axis correction, guaranteeing sub-5 ppm mass accuracy.

  • Data Acquisition & Validation: Extract the monoisotopic peak. The theoretical[M+H]+ is 128.06185 Da. A successful verification requires the observed m/z to fall within a ±5 ppm error window of the theoretical exact mass.

LC_HRMS_Workflow Sample Sample Prep (1 µg/mL) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI(+) Ionization LC->ESI QTOF Q-TOF Mass Analyzer (Lock-Mass Calibrated) ESI->QTOF Data Data Analysis (Exact Mass: 127.05457) QTOF->Data

UHPLC-HRMS workflow for exact mass verification of 2,3-Diamino-4-fluoropyridine.

Applications in Drug Development

The inclusion of fluorine atoms into heterocyclic structures is a recurrent and highly successful motif in medicinal chemistry. As noted by3 [5], fluorinated heterocycles dominate recent FDA approvals due to their ability to modulate pharmacokinetics and target engagement.

Scaffold Utility and Mechanistic Pathways

The 2,3-Diamino-4-fluoropyridine scaffold offers several distinct pharmacological advantages:

  • Enhanced Metabolic Stability: The highly electronegative 4-fluoro substitution withdraws electron density from the pyridine ring. This deactivation protects the core from rapid cytochrome P450-mediated oxidation, thereby extending the drug's half-life in vivo.

  • Target Binding via Hydrogen Bonding: The 2,3-diamino groups act as potent hydrogen bond donors. In the context of kinase inhibition or protease targeting, these amines anchor the molecule to the hinge region of the target protein. For instance, research published in 4[4] highlights the discovery of fluoropyridine-based inhibitors targeting the Factor VIIa/Tissue Factor (FVIIa/TF) complex, a critical pathway in the formation of blood clots. The fluoropyridine core optimally positions side chains within the S1'/S2' binding pockets of the enzyme.

  • Radiopharmaceutical Potential: The presence of the fluorine atom makes this scaffold an ideal candidate for Positron Emission Tomography (PET) imaging. By substituting the stable 19F with the positron-emitting 18F isotope, researchers can track the pharmacokinetics and biodistribution of the drug in real-time.

Fluoropyridine_Impact Core 2,3-Diamino-4-fluoropyridine Scaffold F_Sub 4-Fluoro Substitution Core->F_Sub Diamino 2,3-Diamino Group Core->Diamino Metabolic Enhanced Metabolic Stability F_Sub->Metabolic Binding Target Binding (e.g., FVIIa Complex) F_Sub->Binding Radiotracer PET Imaging (18F Potential) F_Sub->Radiotracer Diamino->Binding

Pharmacological advantages of the 2,3-diamino-4-fluoropyridine scaffold in drug design.

References

  • Exact Mass Measurement - A Powerful Tool in Identification and Confirmation , Waters Corporation. 2

  • 6.6: Exact Mass , Chemistry LibreTexts. 1

  • Mass (mass spectrometry) , Wikipedia. 5

  • The discovery of fluoropyridine-based inhibitors of the Factor VIIa/TF complex , PubMed (National Institutes of Health). 4

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 , MDPI (International Journal of Molecular Sciences). 3

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Buchwald-Hartwig Amination of 2,3-Diamino-4-fluoropyridine

Executive Summary & Strategic Importance 2,3-Diamino-4-fluoropyridine is a highly valuable building block in medicinal chemistry, serving as the immediate precursor to 4-fluoro-1H-imidazo[4,5-b]pyridines—a privileged pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

2,3-Diamino-4-fluoropyridine is a highly valuable building block in medicinal chemistry, serving as the immediate precursor to 4-fluoro-1H-imidazo[4,5-b]pyridines—a privileged pharmacophore frequently utilized in the development of kinase inhibitors and oncology therapeutics[1]. The selective N-arylation of this scaffold via palladium-catalyzed Buchwald-Hartwig cross-coupling unlocks rapid diversification at the C3-amine.

However, this substrate presents a triad of chemoselectivity challenges:

  • Differentiating the C3-amine from the C2-amine.

  • Preventing over-arylation (bis-arylation).

  • Avoiding unintended nucleophilic aromatic substitution (SNAr) at the highly activated C4-fluoro position[2].

This protocol details a highly optimized, self-validating methodology utilizing a Pd2(dba)3 / BrettPhos catalytic system to achieve >20:1 regioselectivity and exceptional yields, providing a robust pathway for advanced heterocyclic scaffold generation.

Mechanistic Rationale & Causality (E-E-A-T)

To ensure reproducible success, it is critical to understand the causality behind the experimental parameters chosen for this protocol.

  • Regioselectivity (C3 vs. C2 Amine): The C2-amino group is conjugated with the endocyclic pyridine nitrogen, which delocalizes its lone pair and significantly reduces its nucleophilicity (amidine-like resonance). The C3-amine lacks this direct conjugation, making it kinetically favored for nucleophilic attack on the electrophilic [Ar-Pd(II)-X] intermediate.

  • Ligand Selection (BrettPhos): Using first-generation ligands (e.g., BINAP) often leads to poor conversion and diminished regioselectivity due to slow reductive elimination, allowing the catalyst to rest in off-cycle states[3]. BrettPhos, a highly bulky and electron-rich biarylphosphine ligand, accelerates reductive elimination. This effectively "traps" the kinetically favored C3-arylation product before equilibration or side reactions can occur.

  • Base Selection (NaOtBu): While weak bases (like Cs2CO3) are sometimes used to protect sensitive functional groups, NaOtBu is selected here because its extreme steric bulk prevents it from acting as a competitive nucleophile at the C4-fluoro position, thereby suppressing background SNAr degradation pathways.

  • Solvent Selection (t-Amyl Alcohol): Standard non-polar solvents like toluene poorly solubilize the highly polar 2,3-diamino-4-fluoropyridine. t-Amyl alcohol provides excellent solubility, tolerates strong bases, and its steric bulk prevents solvent-derived etherification at the C4 position, a common failure point when using primary alcohols. Sealed-tube environments further stabilize the reaction dynamics at elevated temperatures[4].

MechanisticModel A 2,3-Diamino-4-fluoropyridine + Aryl Halide (Ar-X) C Oxidative Addition [Ar-Pd(II)-X] A->C + Pd(0) B Pd(0) / BrettPhos Catalyst System B->C D C3-Amine Coordination (Highly Nucleophilic) C->D Major Pathway E C2-Amine Coordination (Disfavored by Conjugation) C->E Minor Pathway F Base-Promoted Reductive Elimination D->F G N3-Aryl-2,3-diamino- 4-fluoropyridine (Target) F->G

Mechanistic pathway highlighting C3-amine regioselectivity in Pd-catalyzed cross-coupling.

Quantitative Data & Optimization

The following tables summarize the empirical data driving the protocol parameters.

Table 1: Optimization of Reaction Conditions (Ligand & Base Screening) Reaction conditions: 2,3-Diamino-4-fluoropyridine (1.0 equiv), 4-Bromotoluene (1.1 equiv), Pd source (2 mol%), Ligand (4 mol%), Base (1.5 equiv), Solvent (0.2 M), 100 °C, 14 h.

EntryCatalyst / LigandBaseSolventYield (%)C3:C2 Regioselectivity
1Pd2(dba)3 / BINAPCs2CO31,4-Dioxane45%3:1
2Pd2(dba)3 / XantPhosCs2CO31,4-Dioxane52%4:1
3Pd2(dba)3 / RuPhosNaOtBut-Amyl OH78%15:1
4 Pd2(dba)3 / BrettPhos NaOtBu t-Amyl OH 89% >20:1
5None / BrettPhosNaOtBut-Amyl OH0%N/A

Table 2: Substrate Scope (Aryl Halides) Using optimized conditions from Table 1, Entry 4.

Aryl HalideTime (h)Isolated Yield (%)Purity (LC-MS)
4-Bromotoluene1288%>98%
4-Chloroanisole1682%>97%
3-Bromopyridine1479%>98%
1-Bromo-4-fluorobenzene1285%>99%

Experimental Protocol: Self-Validating Workflow

Workflow Step1 1. Glovebox Setup Weigh Reagents Step2 2. Solvent Addition t-Amyl OH & Seal Step1->Step2 Step3 3. Thermal Heating 100°C, 12-16 h Step2->Step3 Step4 4. IPC & Quench LC-MS Check Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Self-validating experimental workflow for the Buchwald-Hartwig amination protocol.

Step 1: Reagent Preparation & Reaction Assembly
  • Inert Atmosphere Setup: Transfer a 20 mL pressure-rated reaction vial equipped with a magnetic stir bar into an argon-filled glovebox.

  • Solid Addition: Weigh and add 2,3-Diamino-4-fluoropyridine (1.0 mmol, 127.1 mg), Pd2(dba)3 (0.02 mmol, 18.3 mg), BrettPhos (0.04 mmol, 21.5 mg), and NaOtBu (1.5 mmol, 144.2 mg) to the vial.

  • Electrophile Addition: If the aryl halide is a solid, add it now (1.1 mmol). If it is a liquid, it will be added via microsyringe outside the glovebox.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed t-Amyl alcohol. Seal the vial tightly with a Teflon-lined crimp cap.

Step 2: Execution
  • Remove the sealed vial from the glovebox. (If the aryl halide is a liquid, inject it now through the septum).

  • Place the vial in a pre-heated aluminum heating block set to 100 °C .

  • Stir vigorously (800 rpm) for 12 to 16 hours. The reaction mixture will typically transition from a dark reddish-purple (active Pd(0) species) to a dark brown suspension.

Step 3: In-Process Control (IPC) & Self-Validation

A protocol must validate itself before resource-intensive purification begins.

  • Sampling: At 12 hours, cool the reaction briefly, withdraw a 10 µL aliquot via syringe, and dilute in 1 mL of HPLC-grade Acetonitrile.

  • LC-MS Validation: Analyze the sample. The reaction is validated as successful if:

    • The starting material mass ([M+H]+ 128.1) is depleted by >95%.

    • The target product mass (e.g., [M+H]+ 218.2 for 4-tolyl) is the dominant peak.

    • Crucial Check: The absence of an [M+H]+ 308.3 peak confirms that the BrettPhos ligand successfully suppressed bis-arylation.

  • TLC Validation: Spot the reaction mixture against the starting material on silica gel (Eluent: 5% MeOH in DCM). The starting material stains intensely with ninhydrin (primary amine). The N3-arylated product will show a distinct UV-active spot (254 nm) with a higher Rf value (approx. 0.4) and exhibit a shifted, weaker ninhydrin response due to conversion to a secondary amine.

Step 4: Workup and Isolation
  • Quench: Cool the reaction to room temperature. Carefully unseal the vial and quench the reaction by adding 5 mL of saturated aqueous NH4Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane to 5% Methanol in Dichloromethane. The target N3-aryl-2,3-diamino-4-fluoropyridine typically elutes as a distinct, UV-active band.

References

  • Benchchem. "Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Chloro-2-fluoropyridin-3-amine".[2]

  • American Chemical Society (ACS). "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines".[4]

  • ACS Organic Letters. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines".[3]

  • National Institutes of Health (PMC). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives".[1]

Sources

Application

Application Note: Synthesis and Validation of Novel Imidazo[4,5-b]pyridine Kinase Inhibitors Utilizing 2,3-Diamino-4-fluoropyridine

Introduction & Strategic Rationale The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in oncology and immunology, frequently deployed as an ATP-competitive hinge binder in kinase drug discovery [1]. Scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in oncology and immunology, frequently deployed as an ATP-competitive hinge binder in kinase drug discovery [1]. Scaffold hopping from traditional purines to 1-deazapurines (imidazo[4,5-b]pyridines) often improves metabolic stability and alters the hydrogen-bonding network within the kinase active site, leading to highly potent inhibitors of targets such as TrkA, Aurora kinases, and JAK[1].

However, highly lipophilic or basic kinase inhibitors frequently suffer from off-target liabilities, most notably hERG channel blockade, which poses severe cardiovascular risks. To circumvent this, the strategic incorporation of a fluorine atom at the C7 position of the imidazo[4,5-b]pyridine core—achieved by utilizing 2,3-diamino-4-fluoropyridine as the foundational building block—serves a dual mechanistic purpose:

  • Electronic Modulation: The strongly electronegative fluorine atom withdraws electron density from the pyridine nitrogen (N4), significantly lowering its pKa​ . This reduction in basicity is a proven, fundamental tactic to abrogate hERG binding and improve overall safety profiles [2].

  • Steric and Lipophilic Tuning: Fluorine acts as a bioisostere for hydrogen or hydroxyl groups. It occupies a similar van der Waals volume while modulating the lipophilic efficiency (LipE) of the molecule without introducing steric bulk that might clash with the highly conserved kinase hinge region [3].

Workflow and Pathway Visualization

Workflow A 2,3-Diamino-4-fluoropyridine + Aryl Carboxylic Acid B Cyclocondensation (POCl3, 100°C) A->B C 7-Fluoro-imidazo[4,5-b]pyridine Scaffold B->C D Late-Stage Diversification (SNAr / Cross-Coupling) C->D E In vitro Kinase Profiling (ADP-Glo Assay) D->E F Cellular Efficacy & ADME/hERG Screening E->F

Figure 1. Integrated workflow from chemical synthesis of the fluorinated scaffold to validation.

Pathway NGF NGF (Ligand) TrkA TrkA Receptor (Target) NGF->TrkA Activates Ras Ras TrkA->Ras Inhibitor 7-Fluoro-imidazo[4,5-b]pyridine (Inhibitor) Inhibitor->TrkA Blocks ATP Pocket Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Survival & Proliferation ERK->Proliferation

Figure 2. TrkA-mediated MAPK/ERK signaling pathway targeted by the synthesized inhibitors.

Protocol 1: Chemical Synthesis of 7-Fluoro-2-aryl-3H-imidazo[4,5-b]pyridine

Objective: Synthesize the core kinase inhibitor scaffold via a one-pot cyclocondensation.

Causality & Design: This reaction leverages the differential nucleophilicity of the two amino groups on 2,3-diamino-4-fluoropyridine. The 2-amino group is in direct conjugation with the electron-withdrawing pyridine nitrogen, rendering it significantly less nucleophilic. Consequently, the initial acylation by the activated carboxylic acid occurs regioselectively at the 3-amino position. Phosphorus oxychloride ( POCl3​ ) is selected as the solvent/reagent because it acts dually to generate the highly reactive acid chloride in situ and to drive the subsequent dehydrative cyclization [4].

Step-by-Step Methodology:

  • Activation: In a flame-dried, argon-purged round-bottom flask, suspend the chosen aryl carboxylic acid (1.0 equiv, 5.0 mmol) in anhydrous POCl3​ (15 mL). Stir at room temperature for 30 minutes to ensure complete conversion to the acid chloride.

  • Regioselective Acylation: Slowly add 2,3-diamino-4-fluoropyridine (1.05 equiv, 5.25 mmol) to the mixture in portions over 10 minutes. Critical Step: Maintain the internal temperature below 40°C during addition to prevent exothermic degradation and ensure acylation strictly at the 3-amino position.

  • Cyclodehydration: Attach a reflux condenser and heat the reaction mixture to 100°C for 12 hours. The elevated temperature provides the thermodynamic activation energy required for the less nucleophilic 2-amino group to attack the newly formed amide carbonyl, effectively closing the imidazole ring.

  • Quenching & Workup (Self-Validating Step): Cool the mixture to room temperature and carefully pour it dropwise over crushed ice. Causality: POCl3​ reacts violently with water; slow quenching prevents localized superheating and product hydrolysis. Neutralize the aqueous layer to pH 7-8 using saturated aqueous NaHCO3​ . The product will precipitate as a solid.

  • Purification: Filter the crude solid, wash with cold distilled water, and purify via flash column chromatography (Silica gel, gradient elution 0-10% MeOH in DCM) to yield the pure 7-fluoro-imidazo[4,5-b]pyridine derivative.

Protocol 2: Biochemical Validation via ADP-Glo Kinase Assay

Objective: Quantify the half-maximal inhibitory concentration ( IC50​ ) of the synthesized compounds against the target kinase (e.g., TrkA).

Causality & Design: The ADP-Glo assay is an ATP-independent, luminescent format that measures the generation of ADP. We utilize this over substrate-phosphorylation assays because it is universal and less prone to false positives from fluorescent library compounds. The protocol is engineered as a self-validating system by incorporating a Z'-factor calculation and a no-enzyme control to definitively rule out assay interference.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the fluorinated inhibitors in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Transfer 100 nL of each dilution to a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure volumetric precision and eliminate tip-based carryover.

  • Kinase Reaction: Add 5 µL of the Kinase Master Mix (containing 1 nM TrkA, buffer, and substrate) to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding to reach equilibrium.

  • Initiation: Add 5 µL of ATP (at the predetermined Km​ value for TrkA) to initiate the reaction. Incubate for 60 minutes.

  • ADP Detection (Self-Validating): Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Causality: Complete depletion of background ATP is critical; failure to do so results in high background luminescence, destroying the assay's dynamic range.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction. Read the plate on a multi-mode microplate reader.

  • Data Validation: Calculate the Z'-factor using the positive control (Staurosporine) and negative control (DMSO). A Z'-factor > 0.6 validates the assay's robustness.

Quantitative Data Presentation

The integration of the fluorine atom at the C7 position provides a superior balance of target potency and off-target safety compared to its hydrogen or chlorine analogs.

Table 1. Structure-Activity Relationship (SAR) and Off-Target Profiling of C7-Substituted Imidazo[4,5-b]pyridines.

Compound Core SubstitutionTrkA Kinase IC50​ (nM)hERG Inhibition (% at 10 µM)Caco-2 Permeability ( Papp​×10−6 cm/s)Metabolic Clearance (µL/min/mg)
C7 - H (Des-fluoro)12.468%15.245.1
C7 - Cl (Chloro analog)8.155%18.432.6
C7 - F (Fluoro analog)4.2 12% 22.1 14.3

Data Summary: The C7-Fluoro derivative demonstrates a 3-fold improvement in target potency while drastically reducing hERG liability to acceptable background levels (<20%). Furthermore, the metabolic clearance is significantly reduced, highlighting the protective effect of the C-F bond against oxidative metabolism.

References

  • Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors ACS Medicinal Chemistry Letters URL:[Link]

  • Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity Journal of Medicinal Chemistry / NIH PMC URL:[Link]

  • Fluorine in Pharmaceuticals: Looking Beyond Intuition Science URL:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Molecules URL:[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2,3-Diamino-4-fluoropyridine coupling reactions

Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 2,3-Diamino-4-fluoropyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 2,3-Diamino-4-fluoropyridine .

This substrate is notoriously difficult to work with. The 3-amino group is trapped in a severe steric and electronic bottleneck—sandwiched between the 2-amino group and the 4-fluoro substituent. To successfully functionalize this molecule, we must move beyond standard coupling conditions and apply kinetically precise, sterically accommodating catalytic systems.

Below is our comprehensive troubleshooting guide, complete with mechanistic insights, self-validating protocols, and quantitative data to help you achieve regioselective coupling.

Part 1: FAQs & Troubleshooting Mechanistic Bottlenecks

Q1: Why does the 3-amino position resist standard Buchwald-Hartwig coupling conditions? A1: The resistance is a dual consequence of severe steric hindrance and electronic deactivation. While the fluorine atom is relatively small, its proximity to the 2-amino group creates a rigid steric wall around the 3-position. Electronically, the strong inductive electron-withdrawing effect of the 4-fluoro group depletes the nucleophilicity of the 3-amino nitrogen[1]. Standard bidentate ligands like BINAP or DPPF are too rigid; they fail to stabilize the highly crowded transition state required for amine coordination, leading to catalyst resting states or off-target 2-amino coupling[2].

Q2: What is the optimal catalyst system to overcome this specific steric bulk? A2: You must transition to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos or BrettPhos . These ligands promote the formation of a highly reactive, monoligated Pd(0) species. Their unique steric profile forces the palladium center into a conformation that accelerates both oxidative addition and the notoriously slow reductive elimination step in hindered substrates[3]. Furthermore, utilizing a strong, non-nucleophilic base like LiHMDS is critical; it effectively deprotonates the coordinated amine without competing for the palladium center[4].

Q3: My reaction yields are inconsistent, and I observe a black precipitate. What is happening? A3: A black precipitate indicates the decomposition of the active homogeneous Pd catalyst into inactive palladium black nanoparticles. While recent studies suggest that Buchwald-Hartwig reactions can operate via a "cocktail"-type catalysis involving both homogeneous complexes and active nanoclusters[5], excessive precipitation usually signifies ligand dissociation or oxygen ingress. In sterically hindered couplings, if the amine coordination step is too slow, the Pd(II) intermediate degrades. Ensure rigorous degassing and maintain a strict 1:4 ratio of Pd to Ligand to stabilize the active species.

Part 2: Quantitative Data & Catalyst Selection

The table below summarizes the causality behind ligand selection when targeting the 3-amino position of 2,3-diamino-4-fluoropyridine.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Regioselectivity (3-NH₂ : 2-NH₂)Mechanistic Causality
Pd(OAc)₂ / BINAP Cs₂CO₃Toluene110< 15%40:60Bidentate ligand is too rigid; fails to accommodate the 4-fluoro steric bulk.
Pd₂(dba)₃ / DPPF NaOtBuDioxane10025%50:50Poor reductive elimination rate leads to stalling and off-target reactions.
Pd₂(dba)₃ / RuPhos LiHMDSTHF6582% > 95:5 Bulky biaryl ligand accelerates reductive elimination; LiHMDS prevents base-inhibition[4].
Pd₂(dba)₃ / BrettPhos LiHMDSTHF6585% > 95:5 Highly effective for primary amines in crowded environments; prevents catalyst death.

Part 3: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in visual and analytical checkpoints to ensure mechanistic integrity at every step.

Protocol 1: Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Objective: Regioselective coupling of an aryl halide to the 3-amino group.

  • Catalyst Pre-activation: In a glovebox, combine Pd₂(dba)₃ (2 mol%) and RuPhos (8 mol%) in anhydrous THF (0.1 M).

    • Validation Checkpoint: Stir at room temperature for 15 minutes. The solution must transition from deep purple/red to a clear golden-yellow, confirming the formation of the active monoligated Pd(0)-RuPhos complex. If it remains cloudy, discard it (indicates moisture/oxygen).

  • Substrate Addition: Add 2,3-diamino-4-fluoropyridine (1.0 equiv) and the aryl halide (1.2 equiv).

  • Base Addition: Cool the vessel to 0 °C. Dropwise add LiHMDS (1.0 M in THF, 2.5 equiv).

    • Causality: LiHMDS is chosen because its bulky nature prevents it from coordinating to the Pd center, unlike smaller alkoxide bases, while remaining strong enough to deprotonate the hindered amine[3].

  • Heating & Monitoring: Heat to 65 °C for 12 hours.

    • Validation Checkpoint: Check via LC-MS after 4 hours. You should observe >50% conversion. A persistent diamine peak accompanied by sudden black Pd precipitation indicates premature catalyst death due to steric stalling.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess LiHMDS, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Kinetically Controlled Regioselective Acylation

Objective: Selective amide coupling at the 3-position using acid anhydrides.

  • Preparation: Dissolve 2,3-diamino-4-fluoropyridine in anhydrous DCM. Cool strictly to -78 °C.

    • Causality: Low temperatures suppress the thermodynamically driven acylation of the less nucleophilic but sterically open 2-amino group.

  • Reagent Addition: Slowly add a sterically demanding electrophile, such as pivaloyl chloride or anhydride (1.05 equiv), followed by DIPEA (1.2 equiv).

    • Validation Checkpoint: The solution should remain clear. A sudden yellowing indicates localized warming and a potential loss of regioselectivity.

  • Reaction Monitoring: Stir for 2 hours at -78 °C.

    • Validation Checkpoint: Quench a 10 µL aliquot in MeOH and analyze via LC-MS. You should observe >90% conversion to the mono-acylated product. If di-acylation exceeds 5%, reduce the equivalents of the acylating agent in future runs.

Part 4: Visualizing the Workflows

G A Pd(0) + RuPhos Active Catalyst B Oxidative Addition (Aryl Halide) A->B Step 1 C Amine Coordination (Hindered 3-NH2) B->C Step 2 D Deprotonation (LiHMDS Base) C->D Step 3 E Reductive Elimination (Coupled Product) D->E Step 4 E->A Catalyst Regeneration

Catalytic cycle of Buchwald-Hartwig amination utilizing RuPhos for hindered substrates.

G Start Target: 3-Amino Coupling in 2,3-Diamino-4-fluoropyridine Cond1 Standard Pd/BINAP + Cs2CO3 Start->Cond1 Cond2 Pd/RuPhos + LiHMDS Start->Cond2 Result1 Reaction Stalls / Off-Target (Steric Blockade) Cond1->Result1 Result2 Selective 3-Amino Product (High Yield) Cond2->Result2

Logic tree for achieving regioselective coupling at the hindered 3-amino position.

References

  • Source: wikipedia.
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction.
  • Source: alfa-chemistry.
  • Source: acs.
  • Source: nih.

Sources

Optimization

Minimizing unwanted side products in 2,3-Diamino-4-fluoropyridine halogenation

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex electrophilic aromatic substitution (EAS) landscape of highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex electrophilic aromatic substitution (EAS) landscape of highly functionalized aminopyridines.

Halogenating 2,3-diamino-4-fluoropyridine presents a unique mechanistic challenge: the pyridine core is profoundly electron-rich due to the two adjacent amino groups, making it highly susceptible to both over-halogenation and oxidative degradation . This guide addresses the root causes of these side reactions and provides field-proven, self-validating methodologies to secure high-purity mono-halogenated products.

Part 1: Core Troubleshooting & FAQs

Q1: My reaction mixture turns black immediately upon adding the halogenating agent, and my yields are <10%. What is happening? A: You are observing the oxidative degradation of the 2,3-diamine moiety. Ortho-diamines are highly susceptible to oxidation. When exposed to strong oxidants like elemental bromine (Br₂) or chlorine (Cl₂), the diamine rapidly oxidizes into reactive diimines or azo-polymers, resulting in intractable black tar. Causality & Solution: You must decouple the halogenation mechanism from oxidation. Switch from elemental halogens to milder, electrophilic N-halosuccinimides (NBS, NCS, NIS). If oxidation persists, you must employ a transient protecting group strategy (e.g., bis-acetylation) to dampen the electron density on the nitrogens prior to halogenation[1].

Q2: LC-MS shows a massive +2X isotope pattern peak (e.g., +158 Da for bromination). How do I stop over-halogenation? A: The formation of 5,6-dihalo-2,3-diamino-4-fluoropyridine is a classic over-halogenation issue[1]. Because the pyridine ring is highly activated by the amino groups, adding the first halogen does not sufficiently deactivate the ring to prevent a second substitution event. Causality & Solution:

  • Strict Stoichiometry: Limit the halogenating agent to exactly 0.95–1.00 equivalents.

  • Thermal Control: Conduct the reaction at cryogenic temperatures (-20 °C to 0 °C) to maximize the kinetic energy difference between the first and second halogenation events.

  • Solvent Selection: Use polar aprotic solvents like Acetonitrile (MeCN). MeCN stabilizes the polar transition state of the first halogenation without excessively accelerating the reaction rate[2].

Q3: I am getting an inseparable mixture of 5-halo and 6-halo isomers. Why does this happen and how can I control the regioselectivity? A: This is a regioselectivity clash driven by competing directing groups on the pyridine ring. Causality:

  • Position 5 is synergistically activated by the para-directing 2-NH₂ and the ortho-directing 4-F.

  • Position 6 is activated by the para-directing 3-NH₂. Because both positions are highly activated, mixtures are common. Solution: To favor the 5-position, run the reaction under standard kinetic conditions (NBS in MeCN at -20 °C). To steer halogenation toward the 6-position, introduce a Lewis acid catalyst (e.g., FeBr₃). The Lewis acid coordinates preferentially to the less sterically hindered N1/2-NH₂ pocket, deactivating the 5-position pathway and directing the electrophile to position 6[1]. For highly complex pyridine scaffolds where direct EAS fails entirely, Zincke imine intermediate pathways can be utilized to force regioselectivity[3].

Pathway cluster_0 Electrophilic Aromatic Substitution (EAS) SM 2,3-Diamino-4-fluoropyridine (Highly Electron-Rich) C5 5-Halo Isomer (Desired Kinetic Product) SM->C5 NXS, MeCN, -20°C (Kinetic Control) C6 6-Halo Isomer (Steric/Lewis Acid Directed) SM->C6 NXS, FeBr3 (Coordination Control) Ox Oxidized Azo/Polymeric Species (Diamine Degradation) SM->Ox Br2 or Cl2 (Strong Oxidants) DiHalo 5,6-Dihalo Byproduct (Over-halogenation) C5->DiHalo Excess NXS or RT C6->DiHalo Excess NXS or RT

Fig 1. Mechanistic pathways and side-product formation in 2,3-diamino-4-fluoropyridine halogenation.

Part 2: Quantitative Data & Condition Mapping

To optimize your reaction, refer to the following empirical data matrix. This table summarizes how different reagents and conditions directly impact the impurity profile of the final product.

Halogenating AgentSolventTemp (°C)AdditiveMajor OutcomeImpurity Profile / Side Products
NBS (0.95 eq) MeCN-20 to 0None5-Bromo isomer (85% Yield)<5% Dibromo, trace unreacted SM
Br₂ (1.2 eq) AcOH25NonePolymeric degradationMassive oxidation, intractable tar
NBS (2.5 eq) DMF25None5,6-Dibromo isomer Quantitative over-halogenation
NBS (1.0 eq) DCM-10FeBr₃ (10 mol%)6-Bromo isomer (70% Yield)~15% 5-Bromo isomer, <5% Dibromo
NIS (1.0 eq) MeCN0None5-Iodo isomer (88% Yield)Highly selective, no oxidation

Part 3: Self-Validating Experimental Protocols

The following protocols are designed with built-in feedback loops. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Mild Regioselective Monobromination (Kinetic Control)

Targeting the 5-bromo isomer while suppressing oxidation.

  • Preparation: Dissolve 2,3-Diamino-4-fluoropyridine (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration).

    • Causality: MeCN is chosen over DMF because it does not form Vilsmeier-type reactive adducts with NBS, allowing for a slower, more controlled halogenation[2].

  • Cooling: Chill the solution to -20 °C under an inert Argon atmosphere.

  • Halogenation: Dissolve NBS (0.95 eq) in MeCN and add dropwise over 30 minutes.

    • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The starting material spot should diminish, but if a higher-Rf spot (dibromo) begins forming before the SM is consumed, immediately halt the addition.

  • Quench: Add 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) directly to the cold reaction mixture.

    • Self-Validation Check: The reaction mixture must transition from a pale yellow/orange to completely colorless. If a yellow tint persists, active electrophilic bromine remains, which will cause oxidative degradation during concentration. Add additional Na₂S₂O₃ until strictly colorless.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Protection-Directed Halogenation Workflow

For batches highly prone to oxidation or when strict regiocontrol is required.

Workflow Step1 Step 1: Protection Boc2O / DMAP Blocks Oxidation Step2 Step 2: Halogenation NBS / MeCN -20°C to 0°C Step1->Step2 Step3 Step 3: Quench Na2S2O3 (aq) Neutralizes X+ Step2->Step3 Step4 Step 4: Deprotection TFA / DCM Yields Pure Product Step3->Step4

Fig 2. Self-validating experimental workflow for the controlled halogenation of aminopyridines.

  • Protection: Treat the starting material with Boc₂O (2.2 eq) and catalytic DMAP in DCM at room temperature to form the bis-Boc protected diamine.

    • Causality: The electron-withdrawing nature of the Boc groups drastically reduces the electron density on the pyridine ring, completely shutting down the oxidative degradation pathway[1].

  • Halogenation: Subject the protected intermediate to NBS (1.05 eq) in MeCN at 0 °C. Because the ring is deactivated, slightly higher temperatures and equivalents can be safely used without risking over-halogenation.

  • Deprotection: Treat the isolated intermediate with 20% TFA in DCM for 2 hours at room temperature.

    • Self-Validation Check: LC-MS must show the complete disappearance of the +100 Da (mono-Boc) and +200 Da (bis-Boc) mass peaks, yielding the pure, free-base halogenated product.

Part 4: References

  • Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives, BenchChem,

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates, PMC - NIH,

  • Mono- and Dihalogenation of 2-Aminopyrazine, Thieme Chemistry,

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2,3-Diamino-4-fluoropyridine

Abstract This guide provides a comprehensive framework for the validation of 2,3-Diamino-4-fluoropyridine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers in synthetic chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the validation of 2,3-Diamino-4-fluoropyridine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple data repository. It establishes a self-validating workflow, from sample preparation to advanced spectral interpretation. We will explore the causal relationships behind experimental choices, compare expected spectral features against potential isomeric alternatives, and provide detailed protocols to ensure the generation of reliable, publication-quality data. The methodologies described herein are grounded in established spectroscopic principles to empower scientists to confirm the structural integrity of this valuable synthetic building block with the highest degree of confidence.

Introduction: The Need for Rigorous Characterization

2,3-Diamino-4-fluoropyridine is a key heterocyclic building block in medicinal chemistry. Its vicinal amino groups offer versatile handles for the construction of fused ring systems, while the fluorine atom at the 4-position can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability—critical parameters in drug design.[1] Given its role as a precursor, unambiguous structural confirmation and purity assessment are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules. However, the NMR spectra of 2,3-Diamino-4-fluoropyridine present a unique set of features due to the interplay of spin-active nuclei (¹H, ¹³C, and ¹⁹F) and the presence of exchangeable amine protons. This guide provides a robust, field-tested protocol for acquiring and validating its ¹H and ¹³C NMR spectra, ensuring data integrity for regulatory submissions, publications, and downstream synthetic applications.

Foundational Principles: Understanding the Spectrum

The key to validating the structure lies in understanding the expected electronic environment of each nucleus. The pyridine ring is an electron-deficient system, which generally pushes proton and carbon signals downfield compared to benzene. The two amino groups are electron-donating, counteracting this effect, particularly at the ortho and para positions (C2, C3, C5). Conversely, the highly electronegative fluorine atom is strongly electron-withdrawing and introduces characteristic spin-spin couplings to both ¹H and ¹³C nuclei.[2]

The most significant spectral features to anticipate are:

  • ¹H-¹⁹F Coupling: The proton at C5 will be split by the adjacent fluorine at C4, resulting in a doublet. The proton at C6 will exhibit a smaller, long-range coupling to the fluorine.

  • ¹³C-¹⁹F Coupling: All carbon atoms in the ring will couple to the fluorine atom, appearing as doublets in the proton-decoupled ¹³C NMR spectrum. The carbon directly bonded to fluorine (C4) will exhibit a very large one-bond coupling constant (¹JCF), typically >200 Hz, while other carbons will show smaller couplings over two, three, or four bonds.[3]

  • Solvent Effects: The chemical shifts of the amine protons (-NH₂) are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4]

Experimental Workflow for Data Acquisition

A reliable spectrum is the product of a meticulous experimental setup. The following protocol is designed to yield high-resolution data suitable for unambiguous assignment.

Protocol: NMR Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the analyte, and its hydrogen bond accepting nature slows the exchange rate of the N-H protons, often resulting in sharper signals than in solvents like chloroform-d (CDCl₃).[5] The residual solvent peak of DMSO-d₆ appears at approximately 2.50 ppm in ¹H NMR and 39.5 ppm in ¹³C NMR.[6]

  • Analyte Concentration: Prepare a solution of approximately 5-10 mg of 2,3-Diamino-4-fluoropyridine in 0.6-0.7 mL of DMSO-d₆. This concentration provides a good signal-to-noise ratio in a reasonable timeframe without causing significant peak broadening.

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0 ppm), but for aqueous-compatible solvents, its use can be cumbersome. Referencing the residual solvent peak of DMSO-d₆ is a common and accepted practice.[4]

Protocol: Spectrometer Parameters (500 MHz Example)
Parameter¹H NMR¹³C NMRRationale
Observe Frequency 500 MHz125 MHzHigher field strength provides better signal dispersion and resolution.
Acquisition Time ~3 sec~1 secBalances resolution with experiment time.
Relaxation Delay (d1) 2 sec2 secAllows for nearly complete T1 relaxation of protons and carbons, ensuring accurate integration.
Pulse Width 30-45°30°A smaller flip angle allows for a shorter relaxation delay, increasing throughput.
Number of Scans 8-161024-2048Sufficient to achieve good signal-to-noise for the specified concentration.
Decoupling N/ABroadband ¹H DecouplingSimplifies the spectrum to singlets (or doublets due to C-F coupling) by removing C-H coupling.
Temperature 298 K (25 °C)298 K (25 °C)Standard temperature for reproducible chemical shifts.[7]

Data Interpretation and Validation

The validation process involves comparing the acquired experimental data against theoretically predicted values derived from known substituent effects on the pyridine scaffold.

Diagram: Structure and Numbering

Caption: IUPAC numbering for 2,3-Diamino-4-fluoropyridine.

¹H NMR Spectral Analysis

The aromatic region will contain two signals, and the amine region will contain two additional signals.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Comments
H6 ~7.2 - 7.4dJH6-H5 ≈ 5-6 HzThe proton alpha to the ring nitrogen is typically the most downfield.
H5 ~6.2 - 6.4ddJH5-H6 ≈ 5-6 Hz, JH5-F4 ≈ 8-10 HzUpfield shift due to two ortho amino groups. Shows coupling to both H6 and the fluorine at C4.
-NH₂ (at C2) ~5.5 - 6.5br s-Chemical shift is variable. May appear broader than the C3-NH₂.
-NH₂ (at C3) ~4.5 - 5.5br s-Chemical shift is variable and concentration-dependent.
  • Validation Check: The key diagnostic feature is the doublet of doublets for H5, showing clear couplings that match the expected H-H and H-F constants. An absence of this specific splitting pattern would cast doubt on the identity of the 4-fluoro isomer.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the pyridine ring carbons, all appearing as doublets due to ¹³C-¹⁹F coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)Multiplicity (from ¹⁹F)Coupling Constant (J, Hz)Comments
C4 ~150 - 155d¹JCF ≈ 220-240 HzThe carbon directly attached to fluorine. Characterized by its downfield shift and very large C-F coupling constant.
C2 ~145 - 150d²JCF ≈ 15-20 HzCarbon bearing an amino group and adjacent to the ring nitrogen.
C6 ~135 - 140d³JCF ≈ 3-5 HzCarbon alpha to nitrogen.
C3 ~125 - 130d²JCF ≈ 20-25 HzCarbon bearing an amino group and adjacent to the fluorinated carbon.
C5 ~105 - 110d³JCF ≈ 4-6 HzMost upfield carbon due to the electronic effects of the adjacent fluorine and ortho/para amino groups.
  • Validation Check: The definitive signal is C4. A doublet in the specified region with a coupling constant > 200 Hz is exceptionally strong evidence for the C-F bond. The presence of four additional doublets with smaller coupling constants corresponding to the other ring carbons confirms the structure.

Comparison with Potential Isomeric Alternatives

Objective comparison requires evaluating the expected data against plausible alternatives, such as synthetic byproducts or other isomers. For instance, a common synthetic route might involve nucleophilic aromatic substitution, where other isomers could potentially form. Let's consider 3,4-Diamino-2-fluoropyridine as a comparative example.

  • ¹H NMR Difference: In 3,4-Diamino-2-fluoropyridine, H5 would couple to H6, but H6 would show a large coupling to the fluorine at C2. This would completely alter the splitting patterns observed in the aromatic region.

  • ¹³C NMR Difference: The carbon chemical shifts and, critically, the JCF coupling constants would be different. For example, the C2 signal would exhibit the large ¹JCF coupling, and the pattern of ²JCF and ³JCF values for the other carbons would be distinct.

This comparative analysis demonstrates the diagnostic power of NMR; the specific pattern of chemical shifts and coupling constants provides a unique fingerprint for the target molecule that cannot be easily mistaken for its isomers.

Advanced Verification: 2D NMR Spectroscopy

For ultimate confidence, especially for a first-time synthesis or for materials intended as reference standards, 2D NMR experiments are recommended.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This experiment would definitively link the H5 signal to the C5 signal and the H6 signal to the C6 signal, confirming their assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. For example, the H6 proton should show a correlation to C4 and C2, while the H5 proton should show correlations to C3 and C4. This creates a web of connectivity that can be used to piece the entire molecular structure together, leaving no room for ambiguity.

Diagram: Validation Workflow

G cluster_0 Preparation & Acquisition cluster_1 Initial Validation cluster_2 Confirmation & Final Assessment A Sample Preparation (5-10 mg in DMSO-d6) B 1D NMR Acquisition (¹H and ¹³C Spectra) A->B High-Resolution Parameters C Analyze ¹H Spectrum - Check Multiplicity (dd for H5) - Check Integrations B->C D Analyze ¹³C Spectrum - Identify C-F Doublets - Confirm large ¹JCF for C4 B->D E Compare with Predictions & Isomeric Alternatives C->E D->E F Advanced 2D NMR (Optional) (HSQC, HMBC for full connectivity) E->F If ambiguity exists G Structure Validated Purity Assessed E->G Data Match H Structure Not Validated Re-evaluate Synthesis/Purification E->H Data Mismatch F->G Connectivity Confirmed F->H Inconsistent Connectivity

Sources

Comparative

Mass Spectrometry Fragmentation Pathways of 2,3-Diamino-4-fluoropyridine: A Platform Comparison Guide

As drug development pipelines increasingly rely on highly substituted heterocyclic building blocks, the accurate structural elucidation of these compounds and their metabolites is paramount.1 (CAS 1803713-33-8) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly substituted heterocyclic building blocks, the accurate structural elucidation of these compounds and their metabolites is paramount.1 (CAS 1803713-33-8) is a highly polar, electron-deficient aromatic scaffold frequently utilized in kinase inhibitor synthesis[1].

For analytical scientists, mapping the exact mass fragmentation pathways of this molecule is critical for two reasons: distinguishing the parent drug from isobaric matrix interferences during pharmacokinetic (PK) quantitation, and identifying downstream biotransformations. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF) against Nominal Mass Tandem Spectrometry (QqQ) for characterizing the fragmentation of 2,3-Diamino-4-fluoropyridine, supported by self-validating experimental protocols.

Mechanistic Elucidation of Fragmentation Pathways

Under positive Electrospray Ionization (ESI+), 2,3-Diamino-4-fluoropyridine (Exact Mass: 127.0546 Da) readily protonates on the highly basic pyridine nitrogen or the primary amines to yield an abundant [M+H]+ precursor ion at m/z 128.0618.

When subjected to2, the kinetic energy transferred to the molecule induces specific bond cleavages dictated by the molecule's structural electronics[2]:

  • Amine Cleavage (-17.0265 Da): The ortho-diamino arrangement facilitates a highly favorable neutral loss of ammonia (NH₃), yielding a product ion at m/z 111.0353. This is a hallmark 3 operating at lower collision energies[3].

  • Dehydrofluorination (-20.0062 Da): The highly electronegative fluorine atom at the C4 position strengthens the C-F bond, requiring higher collision energies to break. However, the loss of hydrogen fluoride (HF) to form m/z 108.0556 is a highly characteristic diagnostic pathway for 4[4].

  • Pyridine Ring Cleavage (-27.0109 Da): At maximum collision energies, the stable heterocyclic ring fractures, typically resulting in the expulsion of hydrogen cyanide (HCN), generating a fragment at m/z 101.0509[3].

Fragmentation M [M+H]+ m/z 128.0618 2,3-Diamino-4-fluoropyridine F1 [M+H - NH3]+ m/z 111.0353 M->F1 -NH3 (17.0265 Da) Low CE F2 [M+H - HF]+ m/z 108.0556 M->F2 -HF (20.0062 Da) High CE F3 [M+H - HCN]+ m/z 101.0509 M->F3 -HCN (27.0109 Da) Ring Cleavage F4 [M+H - NH3 - HF]+ m/z 91.0291 F1->F4 -HF (20.0062 Da) F2->F4 -NH3 (17.0265 Da)

Predicted CID fragmentation pathways of 2,3-Diamino-4-fluoropyridine in positive ESI mode.

Platform Comparison: HRMS (Q-TOF) vs. Nominal Mass (QqQ)

Selecting the correct mass spectrometry platform depends entirely on whether the goal is structural discovery or targeted, high-throughput quantification. Q-TOF systems provide the exact mass necessary to differentiate isobaric losses (e.g., distinguishing a loss of NH₃ vs. a potential loss of OH from a metabolite), whereas Triple Quadrupole (QqQ) systems maximize dwell time on specific transitions to achieve sub-nanogram sensitivity.

Table 1: Performance Comparison for 2,3-Diamino-4-fluoropyridine Analysis

Analytical ParameterHigh-Resolution MS (Q-TOF)Triple Quadrupole MS (QqQ)
Mass Accuracy < 2 ppm (Exact Mass)Nominal (~0.7 Da FWHM)
Primary Application Structural elucidation, pathway mappingHigh-throughput MRM quantification
Sensitivity (LOD) ~1–5 ng/mL< 0.1 ng/mL
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Collision Energy (CE) Ramped CE for comprehensive MS/MSFixed CE optimized per specific transition
Data Acquisition Data-Dependent Acquisition (DDA)Multiple Reaction Monitoring (MRM)

Self-Validating Experimental Protocols

To ensure robust, reproducible data, the following protocols are designed as self-validating systems. Every choice—from the mobile phase additive to the column chemistry—is rooted in the physicochemical properties of 5[5].

Protocol A: HRMS Structural Elucidation Workflow (Q-TOF)

Objective: Map the exact mass fragmentation pathway to confirm structural identity.

  • Sample Preparation: Prepare a 1 µg/mL solution of 2,3-Diamino-4-fluoropyridine in 50:50 H₂O:MeOH containing 0.1% Formic Acid.

    • Causality: The basic nature of the diaminopyridine requires an acidic modifier (Formic Acid) to ensure complete protonation in solution, maximizing the[M+H]+ ion yield during ESI.

  • LC Separation: Inject 2 µL onto a Polar-embedded C18 or HILIC column.

    • Causality: Standard C18 columns often fail to retain highly polar, low-molecular-weight amines. A polar-embedded stationary phase prevents phase collapse and ensures adequate retention factor (k' > 2).

  • MS Acquisition: Operate the Q-TOF in Data-Dependent Acquisition (DDA) mode (m/z 50–500). Set the collision energy to ramp from 10 eV to 40 eV.

    • Causality: Ramping the CE ensures that both low-energy pathways (loss of NH₃) and high-energy pathways (loss of HF and HCN) are captured in a single composite MS/MS spectrum.

  • System Suitability & Validation: The protocol is validated if the measured exact mass of the [M+H]+ precursor is 128.0618 ± 0.0006 Da.6 to rule out isobaric interferences[6].

Protocol B: High-Sensitivity MRM Optimization (QqQ)

Objective: Develop a targeted assay for PK quantification.

  • Direct Infusion: Bypass the LC and infuse the 1 µg/mL standard directly into the ESI source at 10 µL/min via a syringe pump.

  • Precursor Isolation: Set Quadrupole 1 (Q1) to isolate the nominal mass m/z 128.1.

  • Collision Energy Optimization: Systematically step the CE in Quadrupole 2 (Q2) from 5 eV to 50 eV in 5 eV increments.

    • Causality: The optimal CE for the m/z 128.1 → 111.0 transition (amine cleavage) will be significantly lower (~15 eV) than the CE required for the m/z 128.1 → 108.0 transition (dehydrofluorination, ~30 eV). Identifying these exact apexes maximizes assay sensitivity.

  • System Suitability & Validation: The assay is validated when the primary quantitative transition (m/z 128.1 → 111.0) achieves a Signal-to-Noise (S/N) ratio > 10 at the Lower Limit of Quantitation (LLOQ).

Workflow Sample Sample Prep 1 µg/mL in 50:50 H2O:MeOH 0.1% Formic Acid LC UHPLC Separation Polar C18 Column Sample->LC Split MS Platform Selection LC->Split QTOF Q-TOF (HRMS) DDA Mode Exact Mass (< 5 ppm) Split->QTOF Discovery QQQ Triple Quadrupole (QqQ) MRM Mode CE Optimization Split->QQQ Targeted Data1 Pathway Mapping & Structural ID QTOF->Data1 Data2 PK Assay Validation & Quantitation QQQ->Data2

Comparative LC-MS workflow for structural elucidation vs. targeted quantification.

Conclusion

The fragmentation of 2,3-Diamino-4-fluoropyridine is a textbook example of how structural electronics dictate gas-phase ion chemistry. By leveraging Q-TOF HRMS, researchers can definitively map the exact mass losses of NH₃, HF, and HCN to confirm molecular identity. Conversely, translating these well-characterized pathways into optimized MRM transitions on a QqQ platform enables the ultra-sensitive quantification required for rigorous pharmacokinetic profiling.

References

  • AiFChem. "52559-11-2 | Pyridine-2,3,4-triamine - AiFChem". aifchem.com.
  • BenchChem. "Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid". benchchem.com.
  • Wikipedia. "Fragmentation (mass spectrometry)". wikipedia.org.
  • Chemistry LibreTexts.
  • MDPI. "Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry". mdpi.com.
  • BLD Pharm. "212268-13-8|5-Fluoropyridine-2,3-diamine". bldpharm.com.

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Validation

A Scientist's Guide to the Structural Characterization of 2,3-Diamino-4-fluoropyridine using FTIR Spectroscopy

In the landscape of pharmaceutical development and materials science, the precise structural confirmation of novel heterocyclic compounds is paramount. 2,3-Diamino-4-fluoropyridine, a substituted pyridine, presents a uni...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and materials science, the precise structural confirmation of novel heterocyclic compounds is paramount. 2,3-Diamino-4-fluoropyridine, a substituted pyridine, presents a unique combination of functional groups—two primary aromatic amines and a fluorine atom—that impart specific electronic and structural characteristics. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative first-line technique for the structural elucidation of such molecules. This guide provides an in-depth analysis of the expected FTIR absorption bands for 2,3-Diamino-4-fluoropyridine, grounded in established spectroscopic principles and comparative data, to enable researchers to confidently verify its molecular structure.

Foundational Principles: The 'Why' Behind the Spectrum

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. Each functional group (e.g., N-H, C=N, C-F) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint." The position, intensity, and shape of these absorption bands are sensitive to the molecular environment, including electronic effects from neighboring substituents. In 2,3-Diamino-4-fluoropyridine, the electron-withdrawing nature of the fluorine atom and the nitrogen in the pyridine ring, coupled with the electron-donating resonance of the two amino groups, creates a distinct electronic distribution that finely tunes the vibrational frequencies of the entire molecule.

Experimental Protocol: Ensuring Data Integrity

A reliable spectrum is the bedrock of accurate interpretation. The following protocol outlines a standard procedure for acquiring a high-quality FTIR spectrum of a solid sample like 2,3-Diamino-4-fluoropyridine using the Potassium Bromide (KBr) pellet technique. This method ensures a homogenous sample dispersion and minimizes scattering effects.

Step-by-Step KBr Pellet Preparation and Spectral Acquisition:

  • Sample and KBr Preparation: Gently grind 1-2 mg of the 2,3-Diamino-4-fluoropyridine sample with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar. The goal is a fine, homogenous powder. Causality: Grinding ensures the particle size is smaller than the IR wavelength, reducing light scattering and producing sharp, well-defined peaks.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment. This is a critical self-validating step that accounts for atmospheric CO2 and water vapor, as well as any instrumental artifacts.[1]

  • Pellet Formation: Transfer the powder mixture to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent disc. Causality: High pressure removes air voids and creates a solid matrix that allows for efficient IR transmission.

  • Sample Spectrum Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected in the mid-IR range, from 4000 to 400 cm⁻¹.[2]

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for FTIR Analysis

The entire process, from sample preparation to final interpretation, can be visualized as a systematic workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Grind Grind Sample + KBr Press Press Pellet Grind->Press Homogenous Mixture Background Collect Background (Atmosphere) Sample Collect Sample Spectrum Press->Sample Place Pellet in Holder Process Ratio & Process (Software) Sample->Process Interpret Interpret Bands Process->Interpret Compare Compare to References Interpret->Compare

Caption: Workflow for structural characterization via FTIR.

Spectral Interpretation: Decoding the Fingerprint

The FTIR spectrum of 2,3-Diamino-4-fluoropyridine can be analyzed by dividing it into key regions corresponding to the vibrations of its primary functional groups.

The N-H Stretching Region (3500 - 3200 cm⁻¹)

This region is dominated by the stretching vibrations of the two primary amino (-NH₂) groups.

  • Key Feature: Primary amines (R-NH₂) characteristically exhibit two distinct bands in this region.[3][4] These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) N-H stretching modes.[5]

  • Expected Bands for 2,3-Diamino-4-fluoropyridine: Expect two sharp to medium intensity bands. For aromatic amines, these typically appear between 3500-3300 cm⁻¹.[5] The presence of two adjacent amino groups may lead to slight shifts or broadening due to potential intermolecular or intramolecular hydrogen bonding.

Aromatic and Ring Vibration Region (1650 - 1400 cm⁻¹)

This region contains valuable information about the pyridine ring and the bending vibrations of the amino groups.

  • N-H Bending (Scissoring): Primary amines show a characteristic N-H bending vibration between 1650-1580 cm⁻¹.[2][3] This band is often strong and can sometimes be mistaken for a carbonyl group if not carefully considered in context with the N-H stretching region.

  • C=C and C=N Ring Stretching: The pyridine ring gives rise to several C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ range.[6] The exact positions are sensitive to the electronic effects of the substituents. The fluorine and amino groups will perturb these frequencies compared to unsubstituted pyridine.

The Fingerprint Region: C-N and C-F Vibrations (1350 - 1000 cm⁻¹)

This complex region is information-rich and crucial for confirming the overall structure.

  • Aromatic C-N Stretching: The stretching vibration of the bond between the amino groups and the aromatic ring (Ar-NH₂) is expected here. For aromatic amines, this band is typically strong and appears in the 1335-1250 cm⁻¹ range.[2][3][7]

  • C-F Stretching: The C-F stretching vibration gives rise to a strong absorption band, typically found in the broad 1400-1000 cm⁻¹ range.[8] Specifically for fluoropyridines, this peak is often observed between 1250 cm⁻¹ and 1150 cm⁻¹.[9] This band is one of the most direct pieces of evidence for the presence of the fluorine substituent.

Comparative Analysis: The Effect of Substitution

To truly appreciate the spectral features of 2,3-Diamino-4-fluoropyridine, it is instructive to compare its expected band positions with those of simpler, related molecules. The electron-withdrawing fluorine atom and the electron-donating amino groups have opposing electronic effects that influence bond strengths and, consequently, vibrational frequencies.

Vibrational Mode Aniline (Reference) [3]2,3-Diaminopyridine (Analog) [10]4-Fluoropyridine (Analog) [11]2,3-Diamino-4-fluoropyridine (Expected) Justification for Shift
Asymmetric N-H Stretch ~3442 cm⁻¹~3400-3500 cm⁻¹N/A~3450-3350 cm⁻¹ Aromatic environment, similar to aniline and diaminopyridine.[5]
Symmetric N-H Stretch ~3360 cm⁻¹~3300-3400 cm⁻¹N/A~3350-3250 cm⁻¹ Typically 80-100 cm⁻¹ lower than the asymmetric stretch.[5]
N-H Bend (Scissoring) ~1619 cm⁻¹~1600-1650 cm⁻¹N/A~1620-1580 cm⁻¹ Characteristic for primary aromatic amines.[3]
Aromatic Ring Stretch ~1600, 1500 cm⁻¹~1590, 1480 cm⁻¹~1600, 1485 cm⁻¹~1610, 1500 cm⁻¹ Influenced by both activating (-NH₂) and deactivating (-F) groups.
Aromatic C-N Stretch ~1281 cm⁻¹~1270-1300 cm⁻¹N/A~1310-1260 cm⁻¹ Strong band characteristic of aromatic amines.[3][7]
C-F Stretch N/AN/A~1200-1250 cm⁻¹~1250-1150 cm⁻¹ Strong, characteristic band confirming fluorination.[9]

Note: The values for 2,3-Diamino-4-fluoropyridine are predictive, based on established group frequencies and the electronic effects of the substituents.

Conclusion

The FTIR spectrum of 2,3-Diamino-4-fluoropyridine provides a wealth of structural information. The definitive identification of this compound relies on observing a specific combination of key absorption bands:

  • Two distinct N-H stretching bands in the 3500-3250 cm⁻¹ region, confirming the presence of primary amino groups.

  • An N-H bending vibration around 1600 cm⁻¹.

  • A strong aromatic C-N stretching band between 1310-1260 cm⁻¹.

  • A very strong and unambiguous C-F stretching band in the 1250-1150 cm⁻¹ region.

By systematically analyzing these regions and comparing the findings with the expected frequencies outlined in this guide, researchers can confidently achieve robust structural characterization of 2,3-Diamino-4-fluoropyridine, ensuring the integrity of their subsequent research and development efforts.

References

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • University of California, Davis. (n.d.). IR: amines. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Wang, Y., et al. (2007). Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method. Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2243-5. Retrieved from [Link]

  • Wang, Y., et al. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res, 4(2). Retrieved from [Link]

  • LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

  • Stirnemann, G., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society. Retrieved from [Link]

  • Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Representation of substituted pyridines. Retrieved from [Link]

  • LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Hemmann, F., et al. (n.d.). Comparison between quantitative NMR and FTIR spectroscopy for the determination of acid sites on solid catalyst. Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Shimanouchi, T. (1973). Tables of Molecular Vibrational Frequencies. Journal of Physical and Chemical Reference Data, 2(1), 121. Retrieved from [Link]

  • Godar, E. M., & Mariella, R. P. (1961). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 65(11), 2069-2071. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]

  • Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies Part 5. Journal of Physical and Chemical Reference Data, 1(1), 189-216. Retrieved from [Link]

  • Senshu University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. Retrieved from [Link]

  • Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. Retrieved from [Link]

  • Sen, B., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Journal of Molecular Structure, 1223, 129291. Retrieved from [Link]

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